molecular formula C12H17N5O2 B2956216 N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide CAS No. 2415631-42-2

N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide

Cat. No.: B2956216
CAS No.: 2415631-42-2
M. Wt: 263.301
InChI Key: XHUOTXQYOZNFHQ-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide is a synthetic compound that features a pyrazine ring, an azetidine ring, and a morpholine ring

Properties

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c18-12(16-3-5-19-6-4-16)15-10-8-17(9-10)11-7-13-1-2-14-11/h1-2,7,10H,3-6,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOTXQYOZNFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazine derivative, followed by the formation of the azetidine ring and finally the attachment of the morpholine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming new ring structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of rings, which imparts specific chemical and biological properties.

Biological Activity

N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide, a synthetic compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features:

  • Pyrazine ring : Known for its biological activity, particularly in antimicrobial and anticancer effects.
  • Azetidine ring : A four-membered nitrogen-containing ring that enhances the compound's reactivity.
  • Morpholine moiety : Often associated with enhanced solubility and bioavailability in drug design.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. A study involving related pyrazine derivatives demonstrated that they could induce apoptosis in chronic myeloid leukemia K562 cells. The compound's mechanism involved:

  • Inhibition of cell viability : With an IC50 value of approximately 25 μM after 72 hours of treatment.
  • Induction of apoptosis : Confirmed through morphological changes, DNA fragmentation assays, and flow cytometry analyses showing increased sub-G1 cell populations, indicative of apoptotic cells .

The findings suggest that the compound downregulates anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic factors (Bax), leading to cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Similar compounds have been reported to possess significant anti-tubercular properties against Mycobacterium tuberculosis. The presence of the pyrazine group is thought to contribute to this activity, highlighting the need for further studies to explore its full antimicrobial potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Molecular Docking Studies : These studies can provide insights into how the compound binds to enzymes or receptors, predicting its pharmacological effects and guiding future research directions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyrazine, Azetidine, MorpholineAnticancer, Antimicrobial
2-mOPP (related pyrazine derivative)PyrazineInduces apoptosis in K562 cells
Other Pyrazine DerivativesVariesAntimicrobial properties against Mycobacterium tuberculosis

This table illustrates how this compound stands out due to its unique combination of structural features and biological activities.

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